2-(Acetamido)thiophene
Overview
Description
2-(Acetamido)thiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The acetamido group attached to the thiophene ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
2-(Acetamido)thiophene, a thiophene-based compound, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
The compound interacts with its targets (COX and LOX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involved in inflammation. By inhibiting COX and LOX enzymes, the compound disrupts the synthesis of prostaglandins and leukotrienes, respectively . These are key mediators of the inflammatory response, and their reduction leads to downstream effects such as decreased inflammation .
Pharmacokinetics
These properties are crucial for the compound’s effectiveness as a drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation. By inhibiting key enzymes in the inflammatory response, the compound can effectively reduce inflammation at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis can be influenced by the choice of reagents and reaction conditions . Additionally, the compound’s action may be affected by the biological environment, including the presence of other molecules and the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetamido)thiophene typically involves the acylation of thiophene derivatives. One common method is the reaction of thiophene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate acylium ion, which then reacts with the thiophene ring to form the acetamido derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(Acetamido)thiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-(Acetamido)thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of dyes, polymers, and other materials with specific electronic properties.
Comparison with Similar Compounds
2-Aminothiophene: Similar in structure but with an amino group instead of an acetamido group.
2-Thiophenecarboxamide: Contains a carboxamide group instead of an acetamido group.
2-Thiophenemethanol: Features a hydroxymethyl group attached to the thiophene ring.
Uniqueness: 2-(Acetamido)thiophene is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other thiophene derivatives.
Properties
IUPAC Name |
N-thiophen-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSATURPVOMZWBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156606 | |
Record name | N-2-Thienylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-81-1 | |
Record name | N-2-Thienylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13053-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetamido)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013053811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-2-Thienylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-2-thienylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(ACETAMIDO)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BU665L2ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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